molecular formula C12H11BrN2O3 B1393516 Ethyl 5-(4-Bromobenzyl)-1,2,4-oxadiazole-3-carboxylate CAS No. 1216958-28-9

Ethyl 5-(4-Bromobenzyl)-1,2,4-oxadiazole-3-carboxylate

Cat. No. B1393516
M. Wt: 311.13 g/mol
InChI Key: MCNJGCNXCFVFOQ-UHFFFAOYSA-N
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Description

Ethyl (4-Bromobenzoyl)acetate is a related compound with a molecular formula of C11H11BrO3 and a molecular weight of 271.11 g/mol . It is often used in laboratory settings .


Synthesis Analysis

While specific synthesis information for Ethyl 5-(4-Bromobenzyl)-1,2,4-oxadiazole-3-carboxylate is not available, the Williamson Ether synthesis is a common method for creating ethers . This involves an alkoxide reacting with a primary haloalkane or a sulfonate ester .


Physical And Chemical Properties Analysis

Ethyl (4-Bromobenzoyl)acetate, a related compound, is a clear yellow liquid with a boiling point of 124°C and a density of 1.432 g/mL at 25°C . It’s important to note that the properties of Ethyl 5-(4-Bromobenzyl)-1,2,4-oxadiazole-3-carboxylate may differ.

Scientific Research Applications

Versatile Building Block in Medicinal Chemistry

Ethyl 5-(4-Bromobenzyl)-1,2,4-oxadiazole-3-carboxylate and its derivatives are emerging as a versatile building block in medicinal chemistry. A study by Jakopin (2018) highlights the preparation of derivatives of ethyl 5-trichloromethyl-1,2,4-oxadiazole-3-carboxylate. These derivatives act as bifunctional building blocks, integrating into biologically relevant molecules under mild reaction conditions (Ž. Jakopin, 2018).

Synthesis and Crystal Structures

Qi et al. (2015) developed a synthesis route for 1,3,4-oxadiazoles derivatives starting from ethyl 3-phenyl-1H-pyrazole-5-carboxylate. The configurations of these derivatives were determined using single crystal X-ray diffraction analysis. These compounds have been evaluated for their xanthine oxidase inhibitory activity (De-Qiang Qi et al., 2015).

Safety And Hazards

Safety data sheets provide information on chemical products that help users make risk assessments. They describe the hazards the chemical presents, and give information on handling, storage and emergency measures in case of an accident .

Future Directions

While specific future directions for Ethyl 5-(4-Bromobenzyl)-1,2,4-oxadiazole-3-carboxylate are not available, research into related compounds suggests potential applications in the development of new potent anti-inflammatory agents .

properties

IUPAC Name

ethyl 5-[(4-bromophenyl)methyl]-1,2,4-oxadiazole-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11BrN2O3/c1-2-17-12(16)11-14-10(18-15-11)7-8-3-5-9(13)6-4-8/h3-6H,2,7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MCNJGCNXCFVFOQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NOC(=N1)CC2=CC=C(C=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11BrN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 5-(4-Bromobenzyl)-1,2,4-oxadiazole-3-carboxylate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Ethyl 5-(4-Bromobenzyl)-1,2,4-oxadiazole-3-carboxylate
Reactant of Route 2
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Ethyl 5-(4-Bromobenzyl)-1,2,4-oxadiazole-3-carboxylate

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